molecular formula C16H12O2 B191877 6-Methylflavone CAS No. 29976-75-8

6-Methylflavone

Cat. No.: B191877
CAS No.: 29976-75-8
M. Wt: 236.26 g/mol
InChI Key: NOQJBXPAMJLUSS-UHFFFAOYSA-N
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Description

6-Methylflavone is a flavonoid compound with the chemical formula C16H12O2. It is a derivative of flavone, characterized by the presence of a methyl group at the sixth position of the flavone structure. This compound is known for its various biological activities, including its role as an activator of gamma-aminobutyric acid (GABA) receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Methylflavone can be synthesized through the methylation of flavone compounds. One common method involves the reaction of flavone with methylating agents such as iodomethane or iodoethane in the presence of a base like potassium carbonate . The reaction typically occurs under reflux conditions to ensure complete methylation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and controlled reaction conditions to achieve high yields and purity of the final product. The compound is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 6-Methylflavone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted flavones, quinones, and dihydro derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Neuroprotective Effects

Neuroprotection in Ischemia
Research indicates that 2′-methoxy-6-methylflavone (2′MeO6MF), a derivative of 6-methylflavone, exhibits significant neuroprotective properties following focal cerebral ischemia. Studies have shown that it enhances extrasynaptic GABA_A receptor activity, leading to increased tonic inhibitory currents in neuronal tissues. This modulation helps reduce infarct volume and improves functional recovery post-stroke . The compound's ability to dampen inflammatory responses further supports its role in neuroprotection .

Anxiolytic and Sedative Properties
In behavioral studies involving mice, 2′MeO6MF demonstrated anxiolytic effects through its interaction with GABA_A receptors. It potentiated GABA activity at specific receptor subtypes and exhibited sedative effects at higher doses without causing muscle relaxation. These findings position 2′MeO6MF as a valuable tool for studying anxiety disorders and potential treatments .

Biotransformation and Glycosylation

Microbial Transformation
Recent studies have utilized the fungus Isaria fumosorosea to explore the biotransformation of this compound. This process yielded novel glycosylated derivatives, which were characterized using advanced spectroscopic techniques. The introduction of sugar moieties to flavonoids can enhance their bioactivity and stability, opening avenues for developing new therapeutic agents .

Metabolic Syndrome Treatment

Inhibition of Nogo-B Expression
Emerging research suggests that this compound may serve as a potential inhibitor of Nogo-B, a protein implicated in metabolic syndrome related to glycolipid metabolism dysregulation. This property highlights its potential role in addressing metabolic disorders .

Case Studies

StudyFocusFindings
Neuroprotection Study Focal Cerebral IschemiaDemonstrated reduction in infarct volume and improved recovery through GABA_A receptor modulation .
Anxiolytic Effects Behavioral ModelsShowed significant anxiolytic effects in mice; no myorelaxant effects noted .
Biotransformation Research GlycosylationIdentified new glycosylated derivatives of this compound with potential enhanced bioactivity .
Metabolic Syndrome Research Nogo-B InhibitionProposed as a potential treatment for metabolic syndrome by inhibiting Nogo-B expression .

Mechanism of Action

6-Methylflavone exerts its effects primarily through its interaction with GABA receptors. It acts as a positive allosteric modulator of these receptors, enhancing the inhibitory effects of GABA. This modulation leads to various physiological effects, including anxiolytic and sedative properties . The compound binds to specific sites on the GABA receptor complex, facilitating the opening of chloride channels and resulting in hyperpolarization of neurons .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific interaction with GABA receptors, which distinguishes it from other flavonoid derivatives. Its ability to act as a positive allosteric modulator of GABA receptors makes it particularly valuable in neuropharmacological research .

Biological Activity

6-Methylflavone is a flavonoid compound that has garnered attention for its diverse biological activities, particularly its interactions with GABA receptors and its potential neuroprotective effects. This article explores the biological activity of this compound, presenting findings from various studies, case analyses, and data tables to illustrate its effects and mechanisms of action.

Chemical Structure and Properties

This compound is characterized by a methyl group at the 6-position of the flavone structure, which contributes to its unique biological properties. The structural formula can be represented as follows:

C16H12OC_{16}H_{12}O

Modulation of GABA Receptors

One of the most significant aspects of this compound's biological activity is its role as a positive allosteric modulator of GABA(A) receptors. Research indicates that it enhances GABAergic transmission by potentiating the effects of GABA at various receptor subtypes:

  • Alpha1beta2gamma2L GABA(A) receptors : this compound has shown a maximum potentiation of GABA responses by approximately 120% .
  • Alpha2beta2gamma2L GABA(A) receptors : The compound exhibited even greater efficacy, with a potentiation of about 183% at low concentrations (EC50 values ranging from 6 to 22 µM) .

These findings suggest that this compound may have anxiolytic properties similar to those of benzodiazepines but with a distinct mechanism that does not involve high-affinity benzodiazepine sites.

Neuroprotective Effects

In addition to its effects on GABA receptors, this compound has demonstrated neuroprotective properties in various models:

  • Stroke Models : In studies using focal ischemia models, treatment with 2'-methoxy-6-methylflavone (a derivative) significantly reduced infarct volume and improved functional recovery in mice. This effect was mediated through increased tonic inhibitory currents via δ-containing GABA(A) receptors .
  • Cytotoxicity Reduction : In renal injury models induced by cisplatin, this compound markedly decreased cytotoxic effects, suggesting potential applications in renal protection .

Biological Activity Overview

The table below summarizes the key biological activities associated with this compound:

Biological Activity Effect/Outcome Reference
Positive Allosteric Modulation of GABA(A)Potentiation of GABA responses by up to 183%
Neuroprotection in Stroke ModelsReduced infarct volume and improved recovery
Cytotoxicity Reduction in Renal InjuryDecreased cisplatin-induced cytotoxicity
Antioxidant ActivityScavenging ability against free radicals

Case Studies

  • Neuroprotection Following Stroke :
    • A study investigated the effects of 2'-methoxy-6-methylflavone on mice subjected to focal ischemia. Results indicated that treatment significantly enhanced survival rates and functional outcomes post-stroke, highlighting its therapeutic potential in neuroprotection .
  • Cisplatin-Induced Renal Injury :
    • In a controlled experiment, administration of this compound led to a notable reduction in serum blood urea levels and overall renal damage following cisplatin treatment. This suggests that the compound may offer protective benefits against chemotherapy-induced nephrotoxicity .

Properties

IUPAC Name

6-methyl-2-phenylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O2/c1-11-7-8-15-13(9-11)14(17)10-16(18-15)12-5-3-2-4-6-12/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOQJBXPAMJLUSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40351008
Record name 6-Methylflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29976-75-8
Record name 6-Methyl-2-phenyl-chromen-4-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029976758
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Methylflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-METHYL-2-PHENYL-CHROMEN-4-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3JCS9D3KJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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